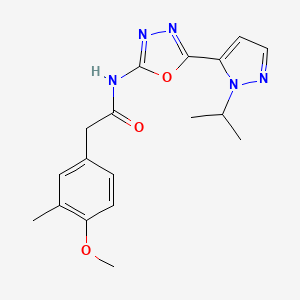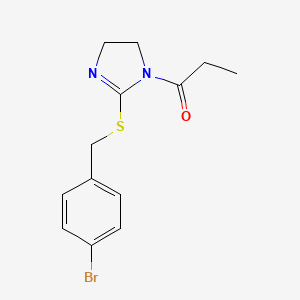
N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound has a molecular weight of 218.21 .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” consists of a five-membered isoxazole ring attached to a furan ring and a cyclopropyl group . The isoxazole ring and the furan ring are heterocyclic, meaning they contain atoms of at least two different elements.
Physical And Chemical Properties Analysis
“N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” is a powder at room temperature .
Applications De Recherche Scientifique
Antiprotozoal Activities
N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide and its derivatives have been investigated for their antiprotozoal activities. One study demonstrated that such compounds exhibit potent antitrypanosomal activities against Trypanosoma brucei rhodesiense with IC50 values less than 10 nM. Additionally, several compounds showed significant activity against Plasmodium falciparum, indicating potential applications in treating diseases like sleeping sickness and malaria (Patrick et al., 2007).
Antibacterial and Antifungal Properties
Research has also explored the antibacterial and antifungal properties of carboxamide derivatives, including those structurally related to N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide. For example, carboxamides synthesized and characterized for their physicochemical properties showed remarkable antibacterial effects against E. coli, suggesting potential for developing new antibacterial agents (Aktan et al., 2017). Furthermore, a thiazole-based heterocyclic amide demonstrated good antimicrobial activity against a range of microorganisms, highlighting the broad-spectrum potential of these compounds (Cakmak et al., 2022).
Applications in Synthetic Chemistry
Compounds related to N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide are also important in synthetic chemistry, serving as intermediates in the synthesis of diverse organic molecules. For instance, they have been used in the synthesis of isoxazoline derivatives, which show potential in stem cell research due to their ability to increase the growth of E. coli organisms, indicating a possible role in enhancing cellular proliferation (Denton et al., 2021).
Targeting Microglia in Neuroinflammation
A particularly innovative application involves the development of PET radiotracers targeting the CSF1R receptor on microglia, a type of glial cell in the brain involved in neuroinflammation. This application highlights the potential of N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide derivatives in neuroimaging and the study of neuroinflammatory diseases, including Alzheimer's disease and traumatic brain injury (Horti et al., 2019).
Orientations Futures
The future directions for “N-Cyclopropyl-5-(furan-2-yl)isoxazole-3-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceutical industries . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Propriétés
IUPAC Name |
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11(12-7-3-4-7)8-6-10(16-13-8)9-2-1-5-15-9/h1-2,5-7H,3-4H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTOZDOYMPRXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)
![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)
![7-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2726734.png)
![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)
![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)
![6-[2-(cyclohex-1-en-1-yl)ethyl]-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2726739.png)
![Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate](/img/structure/B2726745.png)

![(4-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2726748.png)
![2-Chloro-N-[2-[4-(dimethylamino)piperidin-1-yl]-2-methylpropyl]propanamide](/img/structure/B2726750.png)
![3-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2726751.png)